3,4-dichloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide
Overview
Description
3,4-dichloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzene ring, a hydroxy group attached to a phenylpropane chain, and an amide functional group
Mechanism of Action
Target of Action
The primary targets of 3,4-dichloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide are currently unknown. This compound is a benzamide derivative , and benzamides are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structures .
Mode of Action
Benzamides are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding . The specific interactions of this compound would depend on its molecular structure and the nature of its target.
Biochemical Pathways
Benzamides are involved in a variety of biochemical pathways, including signal transduction, metabolic processes, and cell cycle regulation .
Pharmacokinetics
Benzamides are generally well-absorbed and widely distributed in the body . They are metabolized primarily in the liver, and excreted in the urine . These properties can significantly impact the bioavailability of the compound.
Result of Action
Benzamides can have a variety of effects, including enzyme inhibition, receptor modulation, and alteration of gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide typically involves the following steps:
Preparation of 3,4-dichlorobenzoyl chloride: This can be achieved by reacting 3,4-dichlorobenzoic acid with thionyl chloride under reflux conditions.
Formation of the amide bond: The 3,4-dichlorobenzoyl chloride is then reacted with 1-hydroxy-3-phenylpropan-2-amine in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 3,4-dichloro-N-(1-oxo-3-phenylpropan-2-yl)benzamide.
Reduction: Formation of 3,4-dichloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzylamine.
Substitution: Formation of 3,4-dimethoxy-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide.
Scientific Research Applications
3,4-dichloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3,4-dichlorobenzamide: Lacks the hydroxy-phenylpropane chain.
N-(1-hydroxy-3-phenylpropan-2-yl)benzamide: Lacks the chlorine atoms on the benzene ring.
3,4-dichloro-N-(2-hydroxy-3-phenylpropan-1-yl)benzamide: Differs in the position of the hydroxy group on the phenylpropane chain.
Uniqueness
3,4-dichloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both chlorine atoms and the hydroxy-phenylpropane chain distinguishes it from other benzamides and contributes to its diverse applications in research and industry.
Properties
IUPAC Name |
3,4-dichloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c17-14-7-6-12(9-15(14)18)16(21)19-13(10-20)8-11-4-2-1-3-5-11/h1-7,9,13,20H,8,10H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYURIULRKRTJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001198678 | |
Record name | 3,4-Dichloro-N-[1-(hydroxymethyl)-2-phenylethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001198678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338963-20-5 | |
Record name | 3,4-Dichloro-N-[1-(hydroxymethyl)-2-phenylethyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338963-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichloro-N-[1-(hydroxymethyl)-2-phenylethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001198678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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